What is 4-(Ethoxycarbonyl)phenylzinc iodide?
What is 4-(Ethoxycarbonyl)phenylzinc iodide?
An In-Depth Technical Guide to 4-(Ethoxycarbonyl)phenylzinc Iodide
Executive Summary
4-(Ethoxycarbonyl)phenylzinc iodide is a highly valuable functionalized organozinc reagent, pivotal in modern synthetic organic chemistry. Belonging to the class of heteroleptic organozinc compounds (RZnX), it serves as a powerful nucleophile for the formation of carbon-carbon bonds, particularly in palladium-catalyzed cross-coupling reactions.[1] Its defining feature is the presence of an ester functional group, which is well-tolerated due to the moderate reactivity of the carbon-zinc bond.[1][2] This characteristic makes it an indispensable tool for drug development professionals and medicinal chemists who require robust synthetic methods that are compatible with the complex, functionalized molecules often encountered in pharmaceutical research. This guide provides a comprehensive overview of its synthesis, properties, mechanistic pathways, and field-proven applications, with a focus on the renowned Negishi cross-coupling reaction.
Physicochemical Properties & Specifications
4-(Ethoxycarbonyl)phenylzinc iodide, also known as Ethyl 4-(iodozincio)benzoate, is most commonly supplied and used as a solution.[3] Its key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Chemical Name | 4-(Ethoxycarbonyl)phenylzinc iodide | [3] |
| Synonyms | Ethyl 4-(iodozincio)benzoate | [3] |
| CAS Number | 131379-16-3 | [3] |
| Molecular Formula | C₉H₉IO₂Zn | [3] |
| Molecular Weight | 341.46 g/mol | [3] |
| Typical Form | Solution | [4] |
| Common Solvent | Tetrahydrofuran (THF) | [4] |
| Typical Concentration | 0.5 M | [4] |
| Storage Temperature | 2-8°C | [3][5] |
| Sensitivity | Air and moisture sensitive | [3][6] |
Core Concept: The Strategic Advantage of Functionalized Organozinc Reagents
In the landscape of organometallic chemistry, a reagent's utility is often a trade-off between reactivity and selectivity. Highly reactive species like organolithium or Grignard reagents are powerful nucleophiles but are generally intolerant of electrophilic functional groups such as esters, nitriles, or ketones. Organozinc compounds occupy a strategic middle ground.[1]
The carbon-zinc bond is significantly more covalent than the carbon-lithium or carbon-magnesium bond.[7] This reduced ionicity tempers the nucleophilicity of the organic moiety, rendering the reagent less reactive toward sensitive functional groups.[7] This is the causal principle behind the success of 4-(Ethoxycarbonyl)phenylzinc iodide; the ester group remains intact during the reagent's preparation and subsequent coupling reactions, obviating the need for cumbersome protection-deprotection sequences. This inherent functional group tolerance is a cornerstone of efficient synthesis, a critical factor in rapid lead optimization during drug discovery.[2]
Synthesis and Preparation: From Aryl Iodide to Organozinc
The most direct and atom-economical method for preparing 4-(Ethoxycarbonyl)phenylzinc iodide is the direct oxidative insertion of zinc metal into the carbon-iodine bond of its precursor, ethyl 4-iodobenzoate.[1]
The Causality of Zinc Activation
Commercially available zinc powder is often coated with a passivating layer of zinc oxide, rendering it sluggish to react.[8] Therefore, an "activation" step is paramount for the reaction to proceed efficiently. This is not merely a procedural formality; it is a critical step to expose fresh, reactive zinc surfaces.
-
Chemical Activation: Methods include washing with acids to remove the oxide layer, or more commonly, the use of activating agents. The Knochel group demonstrated that lithium chloride (LiCl) in THF is highly effective.[9] The LiCl is believed to assist by solubilizing the newly formed organozinc species from the metal surface, preventing fouling and exposing fresh zinc for continued reaction.[8][9]
-
Mechanical/Physical Activation: Highly reactive "Rieke Zinc," formed by the reduction of ZnCl₂ with an alkali metal, provides a high-surface-area, oxide-free form of the metal that readily undergoes oxidative addition.[1]
Synthesis Workflow Diagram
Caption: Workflow for the in-situ preparation of the organozinc reagent.
Detailed Laboratory Protocol: In-Situ Preparation
This protocol describes the preparation of the reagent for immediate use in a subsequent reaction, a common and efficient practice.
Materials:
-
Activated Zinc dust (e.g., with 1,2-dibromoethane and TMSCl, or using LiCl) (1.5 eq)[9]
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and argon inlet is allowed to cool under a stream of argon.
-
Zinc Activation (if required): Zinc dust and a small amount of LiCl are added to the flask under a positive pressure of argon. The flask is gently heated under vacuum and then backfilled with argon. This ensures all components are anhydrous.
-
Reagent Addition: Anhydrous THF is added via syringe. To this suspension, a solution of ethyl 4-iodobenzoate in anhydrous THF is added dropwise at room temperature.
-
Reaction: The reaction mixture is stirred at a temperature between 25 °C and 50 °C.[9] The initiation of the reaction is often indicated by a gentle exotherm.
-
Monitoring: The reaction progress is monitored by quenching small aliquots and analyzing by GC or TLC for the disappearance of the starting aryl iodide.
-
Completion: Once the reaction is complete (typically 2-12 hours), the resulting greyish solution of 4-(Ethoxycarbonyl)phenylzinc iodide is cooled to room temperature and is ready for use in situ.
Application in Negishi Cross-Coupling
The premier application of 4-(Ethoxycarbonyl)phenylzinc iodide is the Negishi cross-coupling reaction, a powerful method for forming C(sp²)-C(sp²) bonds.[12][13] This reaction couples the organozinc reagent with an organic halide (e.g., aryl, vinyl, or heteroaryl bromide or iodide) in the presence of a palladium or nickel catalyst.[12][14]
The Catalytic Cycle: A Mechanistic Deep Dive
The mechanism of the Negishi coupling is a well-established catalytic cycle that forms the foundation of many modern cross-coupling reactions.[14]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst. An organic halide (Ar-X) reacts with the Pd(0) complex, inserting the palladium into the carbon-halogen bond. This oxidizes the catalyst to a Pd(II) species.[12][14]
-
Transmetalation: The organozinc reagent, 4-(Ethoxycarbonyl)phenylzinc iodide, then exchanges its organic group with the halide on the Pd(II) complex. This is a critical step where the carbon-zinc bond's lability is key.[6][14] The result is a diorganopalladium(II) intermediate.
-
Reductive Elimination: This final step is the irreversible, bond-forming event. The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product. This process reduces the palladium back to its Pd(0) oxidation state, regenerating the active catalyst to re-enter the cycle.[15]
Negishi Coupling Catalytic Cycle Diagram
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Detailed Laboratory Protocol: A Representative Negishi Coupling
This protocol details the coupling of the in-situ prepared 4-(Ethoxycarbonyl)phenylzinc iodide with a model partner, 4-bromoanisole.
Materials:
-
Solution of 4-(Ethoxycarbonyl)phenylzinc iodide in THF (from Section 3.3) (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous THF
Procedure:
-
Catalyst Addition: To the flask containing the freshly prepared organozinc solution, the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) is added under a positive pressure of argon.
-
Electrophile Addition: A solution of 4-bromoanisole in anhydrous THF is added dropwise to the reaction mixture at room temperature.
-
Reaction: The mixture is heated to reflux (approx. 65 °C) and stirred under argon.
-
Monitoring: The reaction is monitored by TLC or GC-MS for the consumption of the starting materials and the formation of the biaryl product.
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure product, ethyl 4'-(methoxy)-[1,1'-biphenyl]-4-carboxylate.
Handling, Storage, and Safety Considerations
As a Senior Application Scientist, I cannot overstate the importance of proper handling techniques for organometallic reagents.
-
Inert Atmosphere: 4-(Ethoxycarbonyl)phenylzinc iodide is air and moisture sensitive.[3] All manipulations must be performed under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[1]
-
Anhydrous Conditions: All glassware must be rigorously dried, and all solvents must be anhydrous. The presence of water will rapidly quench the reagent.
-
Storage: Commercial solutions are packaged in resealable bottles (e.g., ChemSeal™) designed for air-sensitive reagents.[4] They should be stored at the recommended temperature (2-8°C) to minimize degradation.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-(Ethoxycarbonyl)phenylzinc iodide stands as a testament to the power of balancing reactivity and functional group tolerance in organic synthesis. Its ability to participate in robust C-C bond-forming reactions like the Negishi coupling, without compromising a sensitive ester moiety, makes it a highly strategic and enabling reagent. For researchers in drug discovery and process development, mastering the synthesis and application of such functionalized organozinc compounds provides a direct and efficient pathway to constructing complex molecular architectures, accelerating the journey from chemical hypothesis to potential therapeutic candidates.[2]
References
- Sidduri, A., et al. (n.d.). Functionalized Organozinc Reagents in Medicinal Chemistry: Discovery of Novel Drug Candidates.
- Rhenium Bio Science. (n.d.). 4-(Ethoxycarbonyl)phenylzinc iodide, 0.5M in THF, packaged under Argon in resealable ChemSeal™ bottles, Thermo Scientific Chemicals.
- Knochel, P., et al. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45, 6040-6044.
- Wikipedia. (n.d.). Negishi coupling.
- Dai, C., & Fu, G. C. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Organozinc chemistry.
- Google Patents. (n.d.). Process for the preparation of an organozinc reagent.
- Organic Chemistry Portal. (n.d.). Negishi Coupling.
- National Institutes of Health. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
- Limberakis, C. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- Google Patents. (n.d.). Process for the preparation of an organozinc reagent.
- ChemicalBook. (n.d.). 4-(ETHOXYCARBONYL)PHENYLZINC IODIDE | 131379-16-3.
- Organic Syntheses. (n.d.). Preparation of Solid, Air- and Moisture-Stable Aryl- and Heteroarylzinc Pivalates and their Application in Cross-Coupling Reactions.
- Slideshare. (n.d.). Organozinc compounds.
- Sigma-Aldrich. (n.d.). Organozinc Reagents.
- Sigma-Aldrich. (n.d.). Organozinc Reagents.
- National Institutes of Health. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design.
- Sigma-Aldrich. (n.d.). Ethyl 4-iodobenzoate 97%.
- National Institutes of Health. (n.d.). Ethyl 4-iodobenzoate | C9H9IO2 | CID 142891 - PubChem.
- Sigma-Aldrich. (n.d.). 4-[(4-Morpholino)methyl]phenylzinc iodide solution 0.25 M in THF.
- Sigma-Aldrich. (n.d.). Phenylzinc iodide 0.5M tetrahydrofuran.
- Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Chemical Reviews.
Sources
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. 4-(ETHOXYCARBONYL)PHENYLZINC IODIDE | 131379-16-3 [amp.chemicalbook.com]
- 4. rheniumshop.co.il [rheniumshop.co.il]
- 5. 4-[(4-吗啉)甲基]苯基碘化锌 溶液 0.25 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 10. Ethyl 4-iodobenzoate 97 51934-41-9 [sigmaaldrich.com]
- 11. Ethyl 4-iodobenzoate | C9H9IO2 | CID 142891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Negishi Coupling [organic-chemistry.org]
- 14. books.rsc.org [books.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
